molecular formula C11H11FN2O2S2 B2884752 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-16-8

4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Cat. No. B2884752
M. Wt: 286.34
InChI Key: OMNYJUCZVIAMEB-UHFFFAOYSA-N
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Description

“4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as salicylic acids . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” is not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” are not detailed in the retrieved papers.

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

Research conducted by Röver et al. (1997) explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for neuroprotection and neurological diseases. The study highlighted the potential use of these compounds in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups for photodynamic therapy (PDT), a cancer treatment method. This compound exhibits high singlet oxygen quantum yield, important for the effectiveness of PDT in cancer treatment, showcasing the role of such derivatives in medical applications (Pişkin et al., 2020).

Anticancer and Genotoxicity

González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, due to their interaction with DNA, have shown promise in cancer treatment, underlining the potential therapeutic applications of sulfonamide derivatives in oncology (González-Álvarez et al., 2013).

Antidiabetic Agents

Faidallah et al. (2016) worked on synthesizing fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. These compounds have been evaluated for their hypoglycemic activities, indicating the scope of sulfonamide derivatives in developing new treatments for diabetes (Faidallah et al., 2016).

Crystal Structure Analysis

Suchetan et al. (2015) investigated the crystal structures of closely related compounds, including N-(4-fluorobenzoyl)benzenesulfonamide, to understand the packing patterns and intermolecular interactions. This study provides insights into the structural aspects of sulfonamide derivatives, useful for material science applications (Suchetan et al., 2015).

Future Directions

Thiazoles and their derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives, including “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide”, and studying their biological activities and potential applications in medicine.

properties

IUPAC Name

4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYJUCZVIAMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

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